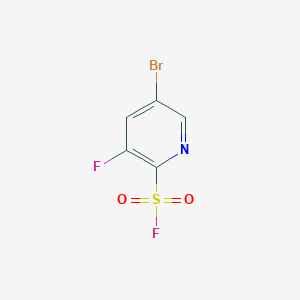

5-Bromo-3-fluoropyridine-2-sulfonyl fluoride

Description

Properties

IUPAC Name |

5-bromo-3-fluoropyridine-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF2NO2S/c6-3-1-4(7)5(9-2-3)12(8,10)11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHBIORFYCMERX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)S(=O)(=O)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoropyridine-2-sulfonyl fluoride typically involves the introduction of bromine and fluorine atoms onto the pyridine ring, followed by the addition of a sulfonyl fluoride group. One common method involves the ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate. This is followed by a Suzuki coupling reaction with various aryl iodides to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of palladium-catalyzed reactions, such as the Suzuki coupling, is common due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-fluoropyridine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:

Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Palladium-catalyzed coupling reactions: Such as the Suzuki coupling, which involves the reaction with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic substitution: Common reagents include potassium fluoride and other nucleophiles.

Palladium-catalyzed reactions: Typically involve palladium catalysts, boronic acids, and suitable solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products Formed:

Biaryl compounds: Formed through Suzuki coupling reactions.

Substituted pyridines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-3-fluoropyridine-2-sulfonyl fluoride is primarily used as a covalent inhibitor targeting specific amino acid residues in proteins such as serines, threonines, and cysteines. This property is essential for:

- Enzyme Inhibition : The compound selectively inhibits various enzymes by modifying their active sites, which is critical for understanding metabolic pathways and disease mechanisms.

- Therapeutic Potential : Its ability to modulate enzyme activities positions it as a candidate for drug development, particularly for diseases characterized by enzyme dysregulation.

Case Studies in Medicinal Chemistry

- A study demonstrated that derivatives of fluorinated pyridines exhibited potent inhibition against L1210 mouse leukemia cells with IC values in the nanomolar range, indicating potential as anticancer agents.

- The compound has been utilized to identify targets within complex biological systems, aiding in understanding disease mechanisms at a molecular level.

Chemical Biology

In chemical biology, this compound serves as a chemical probe for studying enzyme activity and protein interactions. Its unique structural features allow it to form stable covalent bonds with nucleophilic sites on enzymes and proteins.

Synthetic Organic Chemistry

The compound is utilized in various synthetic pathways due to its electrophilic nature. It can engage in nucleophilic attacks from biological molecules, leading to covalent modifications that are crucial for:

- Fluorination Reactions : The sulfonyl fluoride group can be used to introduce fluorine into organic molecules through nucleophilic substitution reactions, enhancing the lipophilicity and reactivity of the resulting compounds .

Notable Research Findings

Research indicates that sulfonyl fluorides like this compound are effective as chemical probes due to their stability and reactivity. They can selectively modify enzymes involved in critical biochemical pathways, thus providing insights into their functions and interactions .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that both bromine and fluorine substituents play crucial roles in modulating the biological activity of pyridine derivatives:

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoropyridine-2-sulfonyl fluoride involves its interaction with various molecular targets. The sulfonyl fluoride group is known to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This can result in the inhibition of specific enzymes or proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural Variations and Substituent Effects

The table below summarizes key structural analogs and their substituent profiles:

Biological Activity

5-Bromo-3-fluoropyridine-2-sulfonyl fluoride (C₅H₂BrF₂NO₂S) is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. The compound is characterized by the presence of a sulfonyl fluoride group, which enhances its electrophilic properties, making it a valuable intermediate in the synthesis of various biologically active compounds.

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. The sulfonyl fluoride group is particularly reactive towards amino acid side chains such as lysine, serine, and cysteine, leading to the inhibition of specific enzymatic activities. This reactivity allows for targeted modifications of proteins, which can be exploited for therapeutic purposes.

This compound undergoes several key reactions:

- Nucleophilic Substitution : The fluorine atom can be replaced by various nucleophiles, facilitating the formation of new compounds.

- Palladium-Catalyzed Coupling Reactions : This compound can participate in Suzuki coupling reactions, which are essential for synthesizing biaryl compounds.

Summary of Reactions

| Reaction Type | Key Features |

|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles like amines or alcohols |

| Palladium-Catalyzed Coupling | Forms biaryl compounds via reactions with boronic acids |

Biological Activity Studies

Research on the biological activity of this compound has revealed promising results in various assays:

- Inhibition of Enzymatic Activity : Studies demonstrate that this compound can inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic applications in cancer and infectious diseases.

- Cell Proliferation Assays : In vitro studies using L1210 mouse leukemia cells showed that derivatives of this compound exhibited potent inhibition of cell proliferation, with IC50 values in the nanomolar range .

Case Study 1: Inhibition of Carbonic Anhydrase II

A study investigated the interaction of this compound with carbonic anhydrase II (CAII). The sulfonyl fluoride group was found to covalently modify the enzyme, leading to significant inhibition of its activity. This suggests potential applications in developing CAII inhibitors for treating conditions like glaucoma and edema .

Case Study 2: Targeting Kinases

Another research effort explored the use of sulfur(VI) fluorides, including this compound, as probes for profiling kinase interactions. The compound demonstrated selective reactivity towards specific kinases, indicating its utility in chemoproteomic applications to identify novel protein targets .

Q & A

Q. What are the common synthetic routes for 5-bromo-3-fluoropyridine-2-sulfonyl fluoride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via halogenation and sulfonation of pyridine derivatives. For example, bromination at the 5-position can be achieved using NBS (N-bromosuccinimide) under radical initiation, while fluorination at the 3-position often employs fluorinating agents like Selectfluor™ in anhydrous solvents (e.g., DMF or acetonitrile) . Sulfonyl fluoride introduction may utilize sulfur trioxide complexes or direct sulfonation followed by fluorination. Yield optimization requires strict control of temperature (often 0–60°C) and moisture exclusion . Purity is monitored via HPLC or GC, with typical yields ranging from 40–65% depending on stepwise efficiency .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : and NMR to confirm substitution patterns. For example, the 2-sulfonyl fluoride group shows distinct downfield shifts ( δ ~60–70 ppm) .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ expected at m/z 271.93 for CHBrFNOS).

- Elemental Analysis : Validate Br and F content (±0.3% deviation).

- HPLC/GC : Purity >95% is standard for research-grade material, using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. What are the mechanistic insights into the electrophilic reactivity of the sulfonyl fluoride group in cross-coupling reactions?

- Methodological Answer : The sulfonyl fluoride acts as a "clickable" handle for SuFEx (Sulfur Fluoride Exchange) chemistry. Its reactivity with nucleophiles (e.g., amines, thiols) involves a two-step mechanism: initial attack at the sulfur center followed by fluoride displacement. Density Functional Theory (DFT) studies suggest that electron-withdrawing substituents (Br, F) on the pyridine ring enhance electrophilicity by lowering the LUMO energy of the sulfonyl group . Kinetic studies using stopped-flow NMR can quantify reaction rates with varying nucleophiles (e.g., benzylamine vs. aniline) under different pH conditions .

Q. How does the bromo-fluoro substitution pattern influence regioselectivity in subsequent functionalization reactions?

- Methodological Answer : The 5-bromo and 3-fluoro groups direct further substitutions via electronic and steric effects. For example:

- Buchwald-Hartwig Amination : The bromine at C5 is more reactive toward palladium-catalyzed coupling than fluorine due to lower C-Br bond dissociation energy.

- SNAr Reactions : Fluorine at C3 deactivates the ring but directs nucleophilic attack to the C2 or C4 positions, depending on solvent polarity .

Competitive pathways can be mapped using isotopic labeling (e.g., tracking) or computational modeling (e.g., Fukui indices) .

Q. What strategies resolve contradictions in reported stability data under aqueous vs. anhydrous conditions?

- Methodological Answer : Discrepancies arise from hydrolysis sensitivity of the sulfonyl fluoride group. Stability assays should include:

- Kinetic Studies : Monitor degradation via NMR in DO vs. deuterated DMSO. Hydrolysis half-life (t) ranges from minutes in water to days in aprotic solvents .

- pH Profiling : Degradation accelerates under basic conditions (pH >9) due to hydroxide ion attack. Buffered solutions (pH 4–7) are recommended for storage .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset typically >150°C) .

Experimental Design Considerations

Q. How to design a reaction matrix for optimizing Suzuki-Miyaura coupling with this compound?

- Methodological Answer : Variables to test:

- Catalyst Systems : Pd(PPh) vs. XPhos Pd G3; ligand effects on turnover.

- Bases : KCO (polar aprotic) vs. CsF (anhydrous conditions).

- Solvents : Dioxane (high bp) vs. THF (lower coordinating).

- Temperature : 80–110°C, balancing rate vs. side reactions.

Analytical endpoints include GC-MS for cross-coupled product identification and ICP-OES to quantify residual palladium .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the compound’s solubility in polar solvents?

- Methodological Answer : Discrepancies may stem from crystallinity or impurities. Resolve via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.